6-Morpholinonicotinonitrile

Descripción general

Descripción

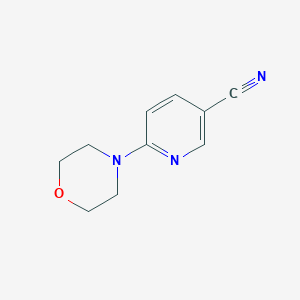

6-Morpholinonicotinonitrile is an organic compound with the molecular formula C10H11N3O. It features a pyridine ring substituted with a morpholine group at the 6-position and a nitrile group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinonicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 6-Morpholinonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The nitrile group can be hydrolyzed to form amides or carboxylic acids.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as oxides.

Reduction: Reduced derivatives such as amines.

Hydrolysis: Amides or carboxylic acids.

Aplicaciones Científicas De Investigación

6-Morpholinonicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: It is used in the development of new materials with unique chemical and physical properties.

Mecanismo De Acción

The mechanism of action of 6-Morpholinonicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparación Con Compuestos Similares

Nicotinonitrile: A simpler analog with a nitrile group at the 3-position of the pyridine ring.

6-Chloronicotinonitrile: A precursor in the synthesis of 6-Morpholinonicotinonitrile, featuring a chlorine atom at the 6-position instead of the morpholine group.

Uniqueness: this compound is unique due to the presence of the morpholine group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where these properties are advantageous .

Actividad Biológica

6-Morpholinonicotinonitrile (6-MNC) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of 6-MNC, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

6-MNC is characterized by the presence of a morpholine ring attached to a nicotinonitrile backbone. The structure can be represented as follows:

This unique structure contributes to its biological activity, particularly in relation to enzyme inhibition and receptor binding.

The biological activity of 6-MNC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a potent inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), with an apparent inhibition constant () in the nanomolar range . The presence of the morpholine group enhances binding affinity, while the nitrile group allows for hydrogen bonding interactions.

Enzyme Inhibition

6-MNC has shown significant enzyme inhibitory activity, particularly against 15-PGDH. This enzyme plays a crucial role in prostaglandin metabolism, and its inhibition can lead to elevated levels of prostaglandins, which are involved in various physiological processes such as inflammation and immune responses .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 6-MNC on various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, indicating potential as an anticancer agent. For example, when tested against A549 lung cancer cells, 6-MNC exhibited an value indicating effective dose-response relationships .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the morpholine or nicotinonitrile moieties can significantly impact biological activity. For instance, substituents on the morpholine ring can enhance or diminish inhibitory potency against target enzymes .

| Compound | Structure | (nM) | Remarks |

|---|---|---|---|

| 6-MNC | Structure | 0.1 | Potent inhibitor of 15-PGDH |

| Analog A | Structure | 5 | Moderate activity |

| Analog B | Structure | >50 | Inactive |

Case Studies

Several studies have highlighted the therapeutic potential of 6-MNC:

- Colitis Model : In murine models of colitis, administration of 6-MNC resulted in reduced inflammation and improved recovery metrics compared to controls. This suggests its utility in inflammatory bowel disease treatments .

- Bone Marrow Transplantation : In preclinical models, 6-MNC accelerated recovery rates of neutrophils and platelets post-bone marrow transplantation, indicating its potential role in enhancing recovery from hematological disorders .

Propiedades

IUPAC Name |

6-morpholin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMUIALBOFAVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371777 | |

| Record name | 6-morpholinonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

259683-28-8 | |

| Record name | 6-morpholinonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.